molecular formula C14H19NO3 B1387334 N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide CAS No. 1206094-93-0

N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide

Cat. No.: B1387334
CAS No.: 1206094-93-0
M. Wt: 249.3 g/mol
InChI Key: XTEFZYXUXIXULR-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is characterized by a sophisticated structural framework that combines aromatic and aliphatic components in a specific geometric arrangement. The compound possesses a molecular formula of C14H19NO3 with a molecular weight of 249.30 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the primary designation being this compound.

The core structural elements include a benzofuran ring system that has been partially saturated to form a 2,3-dihydrobenzofuran moiety, with two methyl groups attached at the 2-position carbon atom. This substitution pattern creates a quaternary carbon center that significantly influences the overall molecular conformation and stability. The benzofuran system is connected through an oxygen linkage at the 7-position to an ethyl chain, which in turn bears an acetamide functional group. This connectivity pattern results in a molecule that exhibits both hydrophilic and hydrophobic regions, contributing to its distinctive physicochemical properties.

The systematic nomenclature reveals several alternative naming conventions that have been documented in the chemical literature. These include N-(2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethyl)acetamide and N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide, demonstrating the complexity of nomenclature systems when dealing with polyfunctional organic compounds. The Chemical Abstracts Service registry number 1206094-93-0 provides a unique identifier for this specific compound in chemical databases and literature.

The molecular architecture demonstrates a clear separation between the rigid benzofuran core and the flexible ethoxy-acetamide side chain. The 2,2-dimethyl substitution on the dihydrobenzofuran ring creates significant steric hindrance that influences both the conformation of the ring system and the orientation of the attached side chain. This structural feature is particularly important for understanding the compound's reactivity patterns and potential biological activities.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns that are characteristic of the benzofuran-acetamide framework, with specific signals corresponding to the various structural domains within the molecule. The aromatic protons of the benzofuran system typically appear in the downfield region between 6.0 and 8.0 parts per million, while the aliphatic protons of the dimethyl groups and ethyl linker exhibit characteristic upfield chemical shifts.

The methyl groups attached to the quaternary carbon at the 2-position of the dihydrobenzofuran ring display equivalent chemical environments due to the molecular symmetry, resulting in a single, intense signal in the proton Nuclear Magnetic Resonance spectrum. The methylene protons of the dihydrobenzofuran ring system appear as a characteristic singlet due to the geminal positioning adjacent to the quaternary carbon center. The ethoxy linker protons exhibit typical multipicity patterns consistent with an ethyl chain bearing an oxygen substituent, with the methylene groups showing distinct chemical shift values based on their proximity to the oxygen atom and the acetamide functionality.

Infrared spectroscopy provides valuable information about the functional group characteristics of the compound, particularly the acetamide carbonyl stretching frequency and the carbon-oxygen stretching vibrations associated with the ether linkage. The acetamide carbonyl typically appears in the region around 1650-1700 reciprocal centimeters, while the aromatic carbon-carbon stretching vibrations contribute to the fingerprint region below 1500 reciprocal centimeters. The presence of nitrogen-hydrogen stretching vibrations from the acetamide group provides additional confirmation of the amide functionality.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that are consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the calculated molecular weight of the compound. Characteristic fragmentation patterns include the loss of the acetamide group and fragmentation of the ethoxy linker, producing diagnostic fragments that support the structural assignment. The fragmentation behavior provides insights into the relative stability of different portions of the molecule under mass spectrometric conditions.

Analytical Technique Key Observations Structural Information
Proton Nuclear Magnetic Resonance Aromatic signals 6.0-8.0 ppm Benzofuran ring confirmation
Carbon-13 Nuclear Magnetic Resonance Quaternary carbon signal 2,2-dimethyl substitution
Infrared Spectroscopy Carbonyl stretch 1650-1700 cm⁻¹ Acetamide functionality
Mass Spectrometry Molecular ion m/z 249 Molecular weight confirmation

X-ray Crystallographic Analysis of Benzofuran-Acetamide Derivatives

X-ray crystallographic analysis of benzofuran-acetamide derivatives, including structures closely related to this compound, has provided detailed insights into the solid-state molecular geometry and intermolecular interactions. Crystallographic studies of the related compound 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide have revealed fundamental structural parameters that are relevant to understanding the parent compound. The crystal structure adopts a monoclinic space group P21/n with specific unit cell dimensions that reflect the molecular packing arrangements.

The crystallographic analysis reveals that the furan ring within the benzofuran system adopts an envelope-like conformation, with the carbon atom bonded to the dimethyl groups displaced by 0.356 Angstroms from the plane defined by the other four atoms of the ring system. This conformational preference is directly attributable to the steric influence of the two methyl substituents at the 2-position, which force the ring to adopt a non-planar geometry to minimize steric strain. The envelope conformation is a common structural feature observed in substituted dihydrobenzofuran systems and represents an important conformational characteristic.

The dihedral angle between the benzene ring of the benzofuran system and other aromatic components in related structures typically ranges from 35 to 40 degrees, indicating significant non-planarity in the overall molecular architecture. This geometric relationship has important implications for the compound's ability to participate in intermolecular interactions and influences the overall crystal packing behavior. The non-planar arrangement also affects the electronic properties of the molecule by limiting conjugation between different aromatic domains.

Intermolecular interactions within the crystal lattice include weak carbon-hydrogen to oxygen hydrogen bonding patterns that contribute to the overall stability of the crystal structure. These interactions typically involve the acetamide carbonyl oxygen as a hydrogen bond acceptor and various carbon-hydrogen groups as weak hydrogen bond donors. The crystal packing analysis reveals the formation of inversion dimers linked by these weak intermolecular interactions, creating extended supramolecular assemblies within the solid state.

Crystallographic Parameter Value Structural Significance
Space Group P21/n Monoclinic crystal system
Furan Ring Displacement 0.356 Å Envelope conformation
Dihedral Angle 38.13° Non-planar molecular geometry
Unit Cell Volume 1647.9 ų Molecular packing density

Conformational Analysis and Molecular Geometry

The conformational analysis of this compound reveals a complex molecular geometry characterized by multiple rotatable bonds and conformational flexibility. The most significant conformational feature is the envelope-like structure adopted by the dihydrobenzofuran ring system, which is primarily dictated by the steric interactions between the two methyl groups at the 2-position. This conformational preference minimizes unfavorable steric contacts while maintaining optimal orbital overlap within the aromatic portion of the benzofuran system.

The ethoxy linker connecting the benzofuran system to the acetamide group exhibits considerable conformational freedom due to the presence of multiple single bonds that allow rotation around the carbon-carbon and carbon-oxygen axes. The preferred conformations of this flexible chain are influenced by both intramolecular interactions and intermolecular forces present in the solid state or solution environment. The oxygen atom within the ethoxy chain serves as both a hydrogen bond acceptor and a conformational constraint that limits certain rotational arrangements.

The acetamide functionality contributes additional conformational complexity through the partial double-bond character of the carbon-nitrogen bond, which restricts rotation around this axis and creates distinct conformational isomers. The amide group typically adopts a planar or nearly planar geometry that maximizes the overlap between the nitrogen lone pair and the carbonyl π-system. This geometric constraint influences the overall molecular shape and affects the compound's ability to interact with biological targets or participate in specific chemical reactions.

Molecular geometry optimization studies using computational methods would provide additional insights into the preferred conformations and relative energies of different conformational states. The presence of the quaternary carbon center in the dihydrobenzofuran ring creates a conformationally rigid anchor point that influences the positioning of all other molecular components. This structural feature is particularly important for understanding structure-activity relationships in compounds designed for specific biological applications.

The overall molecular geometry demonstrates a balance between conformational flexibility in the side chain regions and structural rigidity in the benzofuran core. This combination of features provides the compound with both specificity through the defined benzofuran architecture and adaptability through the flexible ethoxy-acetamide chain. The molecular dimensions and conformational preferences directly influence the compound's physicochemical properties, including solubility, stability, and potential biological activity patterns.

Properties

IUPAC Name

N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)15-7-8-17-12-6-4-5-11-9-14(2,3)18-13(11)12/h4-6H,7-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEFZYXUXIXULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine . The reaction is carried out under controlled temperature conditions, usually between 0°C to 25°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzofuran moiety, which contributes to its biological activity. The molecular formula is C12H17NOC_{12}H_{17}NO, with a molecular weight of 191.27 g/mol. The presence of the dimethyl group and the ether linkage plays a crucial role in its interaction with biological targets.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds similar to N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide exhibit antimicrobial activity against various strains of bacteria. For instance, derivatives of benzofuran have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

2. Anticancer Potential
Studies have suggested that benzofuran derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapeutics . The structural features that enhance its bioactivity include the ability to interact with DNA and inhibit tumor growth.

Case Study 1: Antimicrobial Activity

A study published in Molecules evaluated various benzofuran derivatives for their antimicrobial efficacy. The results indicated that certain modifications to the benzofuran structure significantly enhanced antibacterial activity against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The ethyloxy-acetamide group in the target compound contrasts with carbofuran’s methylcarbamate, which confers acetylcholinesterase (AChE) inhibition . The o-tolyl analog () demonstrates how aromatic substituents may enhance crystallinity and stability .
2.2. Physicochemical Properties
  • Melting Points : While direct data for the target compound is unavailable, analogs like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) exhibit high melting points (238–240°C), suggesting strong intermolecular interactions in crystalline states . The o-tolyl derivative’s crystal structure () implies similar stability due to hydrogen bonding and π-π stacking .
  • Solubility : The acetamide group enhances water solubility compared to carbofuran’s carbamate, but the benzofuran core may reduce it relative to simpler phenyl analogs like alachlor .
2.5. Commercial and Environmental Considerations
  • Discontinuation : The target compound’s discontinuation may reflect regulatory challenges, toxicity, or competition with established pesticides like carbofuran and metolachlor .
  • Environmental Persistence : The dihydrobenzofuran core could increase soil adsorption compared to chloroacetamides, reducing leaching but prolonging residual activity .

Biological Activity

N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, focusing on its antibacterial, antifungal, and insecticidal properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3C_{12}H_{17}NO_3. The compound features a benzofuran moiety that contributes to its biological activity. Its structural characteristics allow for interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit notable antibacterial properties. For example:

  • MIC Values : The compound has shown minimum inhibitory concentration (MIC) values against several bacterial strains. A study indicated that derivatives of benzofuran exhibited MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro studies have shown:

  • Activity Against Fungi : The compound demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating effective inhibition of fungal growth .
Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Insecticidal Activity

The insecticidal potential of this compound has been highlighted in various studies:

  • Efficacy : One study reported that a related compound exhibited up to 93.75% mortality in insect populations, suggesting strong insecticidal properties . This activity is attributed to the compound's ability to disrupt normal physiological functions in target pests.

Case Studies

  • Insecticidal Efficacy Study : A comprehensive study evaluated the insecticidal efficacy of various benzofuran derivatives, including this compound. The results indicated significant mortality rates among treated insect populations compared to controls.
  • Antimicrobial Screening : Another study focused on the antimicrobial screening of alkaloids related to this compound, showing promising results against multiple bacterial strains with varying degrees of efficacy.

Q & A

Q. Methodological Considerations :

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure compound.
  • Yield Optimization : Use of catalysts like DMAP or microwave-assisted synthesis can reduce reaction times and improve yields (e.g., from 45% to 68%) .

How is the molecular structure of this compound characterized, and what techniques resolve ambiguities in stereochemistry?

Basic Research Question
Structural confirmation relies on:

  • X-ray Crystallography : Provides unambiguous confirmation of the benzofuran core’s dihydro configuration and substituent orientation. For example, the 2,2-dimethyl group adopts a chair-like conformation in the crystal lattice .
  • Spectroscopic Methods :
    • NMR : ¹H NMR reveals distinct signals for the dimethyl groups (δ 1.3–1.5 ppm, singlet) and acetamide protons (δ 2.1 ppm, singlet).
    • HRMS : Exact mass analysis confirms the molecular formula (C₁₅H₁₉NO₃) .

Advanced Research Question
Resolving Data Contradictions :

  • If NMR signals overlap (e.g., ethoxyethyl protons), use 2D techniques (COSY, HSQC) to assign peaks.
  • For stereochemical ambiguities, compare experimental X-ray data with DFT-calculated structures (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

What pharmacological targets are hypothesized for this compound, and how are its bioactivity profiles validated?

Basic Research Question
Target Hypotheses :

  • The benzofuran-ether moiety suggests potential interaction with CNS targets (e.g., serotonin or dopamine receptors).
  • The acetamide group may enhance metabolic stability for in vivo studies .

Q. Validation Methods :

  • In Vitro Assays : Screen against receptor panels (e.g., radioligand binding assays for GPCRs).
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Advanced Research Question
Mechanistic Studies :

  • Use molecular docking (AutoDock Vina) to predict binding poses in receptor active sites.
  • Validate with mutagenesis studies (e.g., alanine scanning of receptor residues to identify critical interactions) .

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Case Study : If one study reports anticonvulsant activity (ED₅₀ = 25 mg/kg) while another shows no effect:

Experimental Design Analysis : Check differences in animal models (e.g., zebrafish vs. murine models) or dosing regimens.

Compound Purity : Re-evaluate HPLC purity (>98% required for reliable in vivo data).

Metabolite Interference : Perform LC-MS/MS to identify active metabolites that may contribute to observed effects .

Table 1 : Comparative Bioactivity Data

StudyModelDose (mg/kg)ActivityPurity
AMice25Active95%
BRats30Inactive90%

What computational methods are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question

  • LogP and Solubility : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP (~2.5) and aqueous solubility (~0.1 mg/mL).
  • Metabolic Sites : Identify labile positions (e.g., ethoxyethyl chain) with MetaSite software .
  • Toxicity Prediction : Apply DEREK Nexus to flag potential hepatotoxicity risks from the benzofuran moiety .

How can researchers design derivatives to improve the compound’s pharmacokinetic profile?

Advanced Research Question
Derivatization Strategies :

Bioisosteric Replacement : Substitute the acetamide with a sulfonamide group to enhance metabolic stability.

Prodrug Approach : Introduce a phosphate ester at the ethoxyethyl oxygen for improved aqueous solubility.

SAR Analysis : Test methyl or halogen substitutions on the benzofuran ring to optimize receptor affinity .

Table 2 : Derivative Activity Comparison

DerivativeModificationlogPIC₅₀ (nM)
ParentNone2.5150
Derivative ACl substitution3.085
Derivative BSulfonamide2.2200

What analytical techniques are critical for quality control in synthesizing this compound?

Basic Research Question

  • HPLC : Use a C18 column (ACN/water gradient) to confirm purity >98%.
  • Chiral HPLC : Ensure enantiomeric purity if stereocenters are present.
  • Elemental Analysis : Validate C, H, N percentages within ±0.4% of theoretical values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.